Basic Red 51

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Applications:

While Basic Red 51 (also known as B116 and CI 112000) finds widespread use as a hair dye, its application within scientific research is limited. Studies primarily focus on its potential cytotoxic effects, particularly on human skin cells.

Cytotoxicity Studies:

Research suggests that Basic Red 51 exhibits cytotoxic properties, meaning it can damage or kill cells. A study published in Toxicology Letters (2014) investigated the dye's effects on human keratinocytes (HaCaT cells), a type of skin cell. The findings indicated that Basic Red 51:

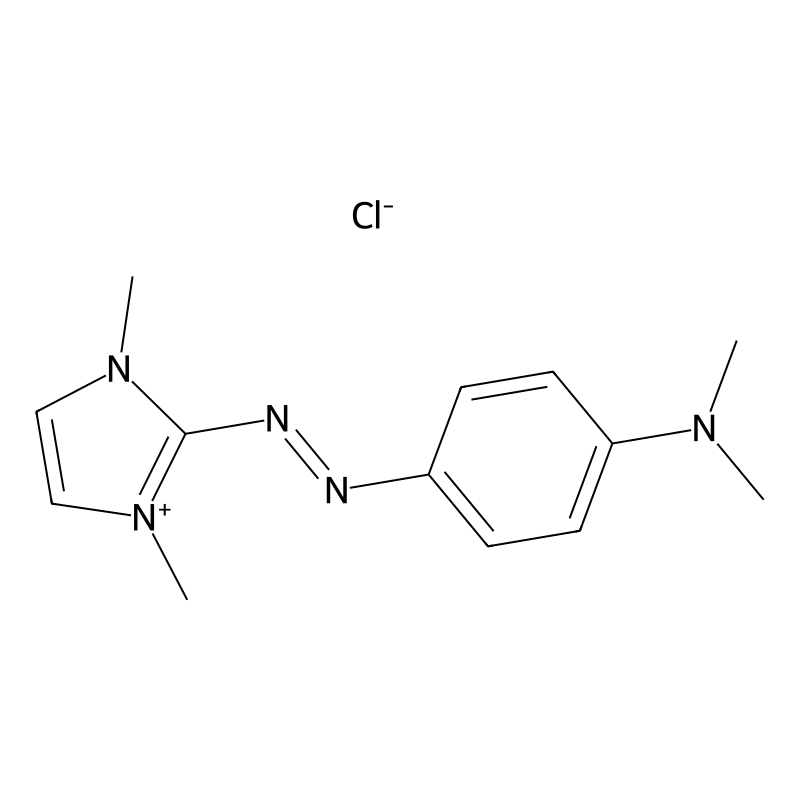

Basic Red 51, chemically known as 2-[(4-(dimethylamino)phenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, is a synthetic dye belonging to the azo dye family. It is primarily recognized for its application in the textile industry and its use as a semi-permanent hair dye. The compound exhibits vibrant red color characteristics, making it suitable for various coloring applications. Basic Red 51 is soluble in water and has a molecular formula of C₁₃H₁₈N₅Cl, with a molecular weight of approximately 279.8 g/mol .

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to changes in its chemical structure and properties.

- Reduction: It can be reduced with agents like sodium dithionite, which may alter its color and reactivity.

- Substitution: The dimethylamino group in Basic Red 51 can be replaced by other functional groups under specific conditions, allowing for the synthesis of related compounds .

Research indicates that Basic Red 51 exhibits cytotoxic properties, particularly towards human skin cells. Studies have shown that it can induce apoptosis (programmed cell death) in immortalized human keratinocytes (HaCaT cells) through mechanisms involving oxidative stress and the generation of reactive oxygen species. The compound has been linked to a decrease in cell viability and alterations in cell cycle progression, specifically arresting cells in the G2 phase . Furthermore, the cleavage of the azo bond may release toxic aromatic amines, raising concerns about its safety for consumer use .

The synthesis of Basic Red 51 involves a two-step process:

- Diazotization: A primary aromatic amine is treated with sodium nitrite in an acidic medium (typically hydrochloric acid) to form a diazonium salt.

- Coupling: This diazonium salt is then coupled with N,N-dimethylaniline to yield Basic Red 51. The reaction conditions, such as temperature and pH, are optimized during industrial production to maximize yield and purity .

Basic Red 51 has several practical applications:

- Textile Industry: It is widely used for dyeing cotton and other fabrics due to its excellent dispersion and penetration properties.

- Biological Research: The compound serves as a staining agent for biological samples, facilitating the visualization of cellular structures under microscopy.

- Medical Research: Its cytotoxic properties make it valuable in studies related to cell viability and DNA damage .

Studies on Basic Red 51 have focused on its interactions with biological molecules. The compound has been shown to bind with proteins and nucleic acids, influencing various biochemical pathways. In particular, it interacts with cytochrome P450 enzymes involved in xenobiotic metabolism, which may affect the metabolism of other compounds within biological systems .

Basic Red 51 shares similarities with several other azo dyes, which are characterized by their vibrant colors and applications in dyeing processes. Here are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Basic Violet 14 | Another cationic dye used primarily in textiles. | Exhibits distinct color properties; used for silk dyes. |

| Disperse Yellow 7 | A disperse dye used for synthetic fibers. | Effective on polyester; differs in solubility properties. |

| Acid Red 26 | An acid dye commonly used for wool and silk. | Soluble at different pH levels; utilized in food coloring. |

Basic Red 51 is unique due to its specific chemical structure that allows it to function effectively as both a hair dye and a biological stain, while also exhibiting significant cytotoxicity compared to others in its class .

Diazotization-Coupling Reaction Mechanisms

The synthesis of Basic Red 51 fundamentally relies on the classical diazotization-coupling reaction sequence, which represents one of the most important synthetic transformations in industrial organic chemistry [10]. This two-stage process involves the initial formation of a diazonium salt intermediate followed by its subsequent coupling with an electron-rich aromatic substrate [12].

Diazotization Mechanism

The diazotization process commences with the treatment of a primary aromatic amine with sodium nitrite in strongly acidic conditions, typically employing hydrochloric acid at concentrations ranging from 2 to 3 molar [12]. The reaction mechanism proceeds through the formation of nitrous acid in situ, which subsequently reacts with the aromatic amine to generate the highly reactive diazonium salt intermediate [15].

Temperature control during diazotization proves critical for maintaining reaction selectivity and preventing decomposition of the unstable diazonium species [15]. Research demonstrates that maintaining temperatures between 0 to 5 degrees Celsius ensures optimal diazonium salt formation while minimizing thermal decomposition pathways [15]. The reaction typically achieves completion within 20 to 30 minutes under these controlled conditions [12].

The stoichiometry of the diazotization reaction requires careful optimization, with molar ratios of amine to sodium nitrite typically maintained between 1:1.1 to 1:1.3 to ensure complete conversion of the starting amine [12]. Insufficient nitrite concentrations result in incomplete diazotization, while excessive amounts may lead to competing side reactions that reduce overall yield [15].

Coupling Reaction Mechanism

Following diazonium salt formation, the coupling reaction proceeds through an electrophilic aromatic substitution mechanism [10]. The diazonium species acts as an electrophile, attacking electron-rich aromatic substrates such as dimethylaniline derivatives . The coupling component typically contains activating groups that enhance its nucleophilicity and facilitate the formation of the azo bond [13].

The coupling reaction requires precise pH control, with optimal conditions maintained between 6.5 to 7.5 . Excessively acidic conditions inhibit the coupling process by protonating the coupling component, while overly basic conditions lead to decomposition of the diazonium salt through hydrolysis [10]. The reaction temperature during coupling should be maintained between 5 to 10 degrees Celsius to maximize coupling efficiency while preventing thermal decomposition .

Table 1: Optimal Conditions for Diazotization Reaction in Basic Red 51 Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-5°C | Higher temperatures lead to decomposition of diazonium salt |

| pH | 1-3 | Higher pH reduces diazonium salt formation |

| Reaction Time | 20-30 minutes | Longer times may lead to side reactions |

| Molar Ratio (Amine:NaNO2) | 1:1.1-1.3 | Excess nitrite ensures complete diazotization |

| Acid Concentration | 2-3M HCl | Insufficient acid leads to incomplete diazotization |

Table 2: Optimal Conditions for Coupling Reaction in Basic Red 51 Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 5-10°C | Higher temperatures reduce coupling efficiency |

| pH | 6.5-7.5 | Too acidic prevents coupling, too basic decomposes diazonium salt |

| Reaction Time | 1-2 hours | Sufficient time needed for complete coupling |

| Molar Ratio (Diazonium:Coupling Component) | 1:1.05-1.1 | Slight excess of coupling component improves yield |

| Solvent System | Aqueous/Organic mixture | Mixed solvent system improves solubility of components |

Optimization of N-Methylation Processes

The N-methylation step in Basic Red 51 synthesis represents a critical transformation that significantly influences the final product properties and yield . This process involves the selective methylation of nitrogen centers within the molecular structure, requiring sophisticated optimization strategies to achieve high selectivity and conversion rates [11].

Methylation Reagent Selection

The choice of methylating agent profoundly impacts both reaction efficiency and product selectivity [17]. Methyl chloride and dimethyl sulfate represent the most commonly employed methylating agents, each offering distinct advantages and limitations [11]. Methyl chloride provides enhanced selectivity for N-methylation reactions but requires higher reaction temperatures and extended reaction times [17]. Conversely, dimethyl sulfate demonstrates superior reactivity under milder conditions but may lead to over-methylation and formation of undesired byproducts [11].

Catalytic Enhancement

The incorporation of nucleophilic catalysts, particularly 4-Dimethylaminopyridine, significantly enhances N-methylation efficiency [11] [17]. Research demonstrates that 4-Dimethylaminopyridine functions as a superior nucleophilic base compared to traditional bases such as collidine, substantially reducing the energy barrier for the methylation process [11]. Quantum mechanical calculations reveal that the 4-Dimethylaminopyridine intermediate exhibits significantly lower activation energy compared to alternative catalytic systems [11].

The optimal catalyst loading typically ranges from 0.1 to 1.0 equivalent relative to the substrate, with higher loadings improving reaction rates but potentially introducing purification challenges [17]. Temperature optimization proves equally critical, with reaction temperatures between 30 to 40 degrees Celsius providing optimal balance between reaction rate and selectivity [17].

Solvent System Optimization

Acetonitrile emerges as the preferred solvent system for N-methylation processes due to its optimal combination of substrate solubility and reaction environment [17]. The polar aprotic nature of acetonitrile facilitates nucleophilic substitution mechanisms while maintaining chemical stability under the reaction conditions [17]. Alternative solvent systems such as dichloromethane provide comparable results but may require modified reaction conditions [17].

Table 3: Optimization Parameters for N-Methylation Process in Basic Red 51 Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 30-40°C | Higher temperatures increase reaction rate but may cause side reactions |

| pH | 8-9 | Basic conditions favor N-methylation |

| Reaction Time | 3-4 hours | Sufficient time needed for complete methylation |

| Methylating Agent | Methyl chloride/Dimethyl sulfate | Methyl chloride is more selective, dimethyl sulfate more reactive |

| Catalyst | DMAP (4-Dimethylaminopyridine) | DMAP significantly improves reaction efficiency |

| Solvent | Acetonitrile | Acetonitrile provides optimal solubility and reaction environment |

Industrial-Scale Purification Techniques

Industrial production of Basic Red 51 requires sophisticated purification strategies to achieve the high purity standards demanded by commercial applications [12] [20]. The purification process typically encompasses five fundamental stages: isolation-filtration, drying, grinding, recrystallization, and standardization [12].

Primary Purification Methods

Recrystallization represents the primary purification technique employed for Basic Red 51, involving careful selection of solvent systems and temperature gradients to maximize purity while minimizing product losses [20]. The process typically utilizes mixed solvent systems that exploit differential solubility characteristics of the target compound versus impurities [6]. Temperature-controlled crystallization ensures optimal crystal formation and impurity rejection [20].

Salting-out procedures facilitate initial separation of the dye from the reaction mixture through controlled precipitation [6]. This process involves the addition of inorganic salts, typically sodium chloride, to reduce the solubility of the organic dye and promote precipitation [6]. The salt type, concentration, and temperature must be carefully optimized to achieve maximum recovery while maintaining product quality [20].

Filtration and Physical Processing

Industrial-scale filtration employs specialized equipment designed to handle the unique properties of azo dyes [12]. Vacuum filtration systems utilizing appropriate filter media ensure efficient solid-liquid separation while preventing product degradation [20]. The filtration parameters, including pressure differentials and temperature control, require optimization based on the specific characteristics of each production batch [12].

Subsequent drying operations utilize controlled temperature and humidity conditions to achieve optimal moisture content without thermal degradation [12]. Industrial drying systems typically employ temperatures between 60 to 80 degrees Celsius with controlled airflow to ensure uniform moisture removal [20].

Grinding operations ensure uniform particle size distribution, which significantly impacts downstream processing and final product performance [12]. Mechanical grinding systems must be optimized to achieve the desired particle size range while minimizing heat generation that could cause product degradation [20].

Quality Assessment and Standardization

Industrial standardization procedures ensure consistent product quality through comprehensive analytical testing and strength adjustment protocols [20]. High Performance Liquid Chromatography serves as the primary analytical method for purity determination and impurity profiling, with retention times and peak areas providing quantitative assessment of product quality [20].

Ultraviolet-Visible spectroscopy enables rapid strength determination through measurement of characteristic absorption maxima, typically occurring around 530 nanometers for Basic Red 51 . The absorption spectrum provides both qualitative and quantitative information regarding dye concentration and potential impurities [20].

Colorimetric analysis employs standardized dyeing procedures to evaluate color strength and tone characteristics [20]. These assessments typically involve dyeing standard substrates under controlled conditions and comparing the results against established reference standards [20].

Table 4: Industrial-Scale Purification Techniques for Basic Red 51

| Purification Technique | Process Parameters | Quality Impact |

|---|---|---|

| Recrystallization | Solvent selection, Temperature gradient | Removes soluble impurities, improves purity |

| Salting-out | Salt type, Concentration, Temperature | Separates dye from reaction mixture |

| Filtration | Filter type, Pressure, Temperature | Removes insoluble impurities |

| Drying | Temperature, Airflow, Humidity | Controls moisture content |

| Grinding | Particle size, Distribution | Ensures uniform particle size distribution |

| Standardization | Diluent type, Strength adjustment | Adjusts color strength to meet specifications |

Table 5: Analytical Methods for Purity Assessment of Basic Red 51

| Analytical Method | Application | Key Parameters |

|---|---|---|

| HPLC | Purity determination, Impurity profiling | Retention time, Peak area |

| UV-Vis Spectroscopy | Strength determination, Absorption spectrum | λmax, Absorbance |

| IR Spectroscopy | Structural confirmation | Characteristic peaks |

| TLC | Rapid purity assessment | Rf values |

| Colorimetric Analysis | Color strength and tone evaluation | K/S values, Shade comparison |

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

12270-25-6